Product packaging for N-Acetyl Cefpodoxime Proxetil-d3(Cat. No.:)

N-Acetyl Cefpodoxime Proxetil-d3

Cat. No.: B1156021
M. Wt: 602.65
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Cefpodoxime Proxetil-d3 is a deuterated analytical standard critical for pharmaceutical research and development, particularly in the realm of antibiotic drugs. As a stable isotopically labeled compound, it serves as an essential internal standard for the precise quantification and pharmacokinetic profiling of Cefpodoxime proxetil and its metabolites using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) . This application is vital for ensuring accurate and reliable data during analytical method development, method validation (AMV), and Quality Control (QC) procedures, which are mandatory components of Abbreviated New Drug Application (ANDA) submissions and commercial production of pharmaceutical products . The compound is specifically designed for research into Cefpodoxime, a third-generation cephalosporin antibiotic effective against a spectrum of Gram-positive and Gram-negative bacteria . Cefpodoxime itself works by inhibiting bacterial cell wall synthesis, specifically targeting peptidoglycan cross-linking, which leads to bacterial cell death . The prodrug, Cefpodoxime proxetil, is administered orally and is metabolized to its active form in the body, boasting a bioavailability of approximately 50% . By using this deuterated internal standard, researchers can achieve highly accurate tracking of the parent drug and its metabolic pathway, including the formation of the N-acetyl metabolite, which is crucial for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended for research purposes only. It is strictly not for human or veterinary use, nor for diagnostic procedures .

Properties

Molecular Formula

C₂₃H₂₆D₃N₅O₁₀S₂

Molecular Weight

602.65

Synonyms

(6R,7R)-7-[[(2Z)-2-[2-(Acetylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester-d3

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of N Acetyl Cefpodoxime Proxetil D3

General Synthetic Routes for Cefpodoxime (B17579) Proxetil Analogues in Academic Research

The synthesis of Cefpodoxime Proxetil and its analogues is a well-documented field in academic and industrial research. The common starting material for many cephalosporin (B10832234) antibiotics is 7-aminocephalosporanic acid (7-ACA). researchgate.netgoogle.comresearchgate.net An improved and cost-effective process for industrial manufacturing often utilizes the intermediate S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) to synthesize Cefpodoxime Proxetil. researchgate.netresearchgate.net

The core synthetic sequence generally involves several key steps:

Acylation of the 7-amino group: The 7-amino group of the cephalosporin nucleus (like 7-ACA or its derivative 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, 7-AMCA) is acylated with a specific side chain. researchgate.netnih.govgoogle.com In the case of Cefpodoxime, this is the (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl group. nih.gov

Modification of the C-3 position: The acetyl group at the C-3 position of 7-ACA is often displaced to introduce other functionalities. For Cefpodoxime, this position is a methoxymethyl group. google.com Some synthetic routes start directly with 7-AMCA, which already contains this modification. google.com

Esterification of the C-4 carboxylic acid: The carboxylic acid at the C-4 position is esterified to form the "proxetil" prodrug moiety (1-isopropoxycarbonyloxyethyl ester). This step enhances oral bioavailability. researchgate.netnih.gov This is often achieved by reacting the acid with 1-iodoethyl isopropyl carbonate. researchgate.netnih.gov

Protection and Deprotection: Throughout the synthesis, protecting groups may be used for reactive functional groups, such as the amino group on the thiazole (B1198619) ring, which are then removed in the final stages of the synthesis. researchgate.netnih.gov

Research into novel analogues often involves modifying the tether at the 7-position to alter the drug's properties or to attach it to surfaces for diagnostic purposes. researchgate.netasianpubs.orgnih.gov

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The substitution of hydrogen with its heavy isotope, deuterium (D), is a strategy increasingly used in drug discovery to improve a drug's pharmacokinetic or toxicological profile. nih.govnih.govhealio.com This "deuterium switch" leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. acs.org The breaking of this bond is often a rate-determining step in drug metabolism, so its reinforcement can slow down metabolic processes, potentially leading to improved safety, efficacy, and more favorable dosing regimens. nih.govnih.govacs.org

Deuteration strategies can be broadly categorized into two approaches: direct hydrogen isotope exchange on a late-stage intermediate or the use of deuterated building blocks early in the synthesis. acs.org

Achieving deuteration at specific, targeted positions within a molecule is crucial for optimizing its metabolic profile. Several methods have been developed to achieve this site-selectivity.

Hydrogen Isotope Exchange (HIE): This is a powerful method for introducing deuterium directly onto a target molecule, often at a late stage of the synthesis. acs.orgnih.gov Transition-metal catalysts, particularly those based on iridium, are widely used to facilitate the exchange of C-H bonds with a deuterium source, such as deuterium gas (D₂). acs.orgyoutube.com The regioselectivity of the exchange is often guided by directing groups within the substrate molecule. youtube.com

Photocatalytic Deuteration: Visible light-mediated photocatalysis offers a mild and general method for site-specific deuteration. assumption.edu These reactions can proceed through radical pathways, allowing for the deuteration of various functional groups, including amines, aldehydes, and aryl groups, often using D₂O as the deuterium source. assumption.eduscielo.org.mx

Metal-Free Approaches: Methods utilizing photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d1) can achieve selective aromatic HIE without the need for transition metals. researchgate.net Base-mediated deuteration using DMSO-d₆ as the deuterium source is another effective, metal-free strategy. nih.gov

Catalytic Deacylative Deuteration: Advanced techniques, such as copper-catalyzed deacylative deuteration, allow for the controlled installation of one, two, or three deuterium atoms at specific aliphatic sites by using a ketone as a traceless activating group. nih.gov

An alternative to direct H/D exchange is to build the deuterated molecule from smaller, pre-labeled starting materials. This method ensures the label is in the correct position and is often used when direct exchange methods are not feasible or efficient. nih.govassumption.edu

The synthesis involves incorporating deuterated reagents or intermediates that would otherwise be difficult to access. assumption.edu Deuterated water (D₂O) is the most economical and readily available deuterium source and can be used to prepare a variety of deuterated building blocks, such as deuterated alkyl sulfonium (B1226848) salts, which can then introduce CD₃ or CD₂ groups into target molecules. researchgate.net This approach is particularly useful for creating specific labeled moieties, like the trideuteromethyl (-CD₃) group found in the first FDA-approved deuterated drug, deutetrabenazine. acs.org

Table 1: Comparison of Deuterium Incorporation Strategies

Strategy Description Common Deuterium Source Key Features
Site-Specific HIE Direct exchange of H for D on a late-stage intermediate or final molecule, often catalyzed by a transition metal. D₂ gas, D₂O Atom-economical; useful for late-stage modification; regioselectivity can be challenging.
Photocatalysis Uses light energy to promote deuteration under mild conditions. D₂O High functional group tolerance; avoids harsh reagents.
Precursor-Based Incorporates pre-labeled building blocks during the synthetic sequence. Deuterated solvents (D₂O, CDCl₃), deuterated reagents (NaBD₄, LiAlD₄, CD₃I) Precise control over label position and isotopic enrichment; may require longer synthetic routes.

Methodologies for the Chemical Synthesis of N-Acetyl Cefpodoxime Proxetil-d3

No direct synthesis for this compound has been published in the available literature. However, a plausible synthetic route can be proposed by combining the established synthesis of Cefpodoxime analogues with precursor-based deuterium labeling strategies. The "-d3" designation most commonly refers to a trideuteromethyl group (-CD₃). In the structure of Cefpodoxime, the most logical site for this modification to influence metabolism is the methoxy (B1213986) group of the C-7 side chain. The "N-Acetyl" modification would occur on the 2-amino group of the thiazole ring.

A proposed synthesis would proceed as follows:

Synthesis of a Deuterated Side-Chain Precursor: The key step is the preparation of a (Z)-2-(2-amino-4-thiazolyl)-2-(trideuteromethoxyimino)acetic acid derivative. This would be accomplished using a trideuteromethylating agent (e.g., CD₃I or (CD₃)₂SO₄) in place of a standard methylating agent during the synthesis of the oxime side chain. This is a classic example of a precursor-based deuterium labeling approach.

N-Acetylation of the Side-Chain: The 2-amino group on the thiazole ring of the deuterated precursor would be acetylated using a standard acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This step could potentially be performed after coupling to the cephalosporin core, but performing it on the side-chain precursor may be more straightforward.

Activation and Coupling: The carboxylic acid of the fully assembled N-acetylated, deuterated side-chain would be activated (e.g., converted to an acid chloride or an active ester like MAEM) and then coupled to the 7-amino group of 7-AMCA.

Esterification: The final step involves the esterification of the C-4 carboxylic acid of the cephalosporin core with 1-iodoethyl isopropyl carbonate to install the proxetil prodrug moiety, yielding the final target compound, this compound.

Analytical Characterization of Deuterated Compound Purity and Isotopic Enrichment Post-Synthesis

After synthesis and purification, a combination of analytical techniques is essential to confirm the structure, chemical purity, and isotopic enrichment of the deuterated compound.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. rsc.orgresearchgate.net High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), can precisely measure the mass-to-charge ratio of the molecule. rsc.org By analyzing the isotopic cluster of the molecular ion, one can calculate the percentage of molecules that have successfully incorporated the deuterium atoms. rsc.orgnih.gov Isotope dilution mass spectrometry (IDMS) is regarded as a method of the highest metrological standing for these determinations. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the exact location of the deuterium labels within the molecule. rsc.org In ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. The integration of the remaining proton signals confirms the structural integrity of the rest of the molecule. nih.gov ¹³C NMR can also be used, as the carbon attached to a deuterium will show a characteristic splitting pattern and a shift in its resonance.

Table 2: Analytical Techniques for Characterizing Deuterated Compounds

Technique Purpose Information Obtained
Mass Spectrometry (MS) Isotopic Enrichment Provides the ratio of labeled to unlabeled molecules, yielding the % isotopic purity. rsc.orgresearchgate.net
NMR Spectroscopy Structural Integrity & Label Position Confirms the site(s) of deuteration by observing the absence of ¹H signals. Verifies the overall chemical structure. nih.govrsc.org
Chromatography (HPLC, GC) Chemical Purity Separates the target compound from chemical impurities (starting materials, by-products) but not from isotopologues.

Advanced Analytical Methodologies for Characterization of N Acetyl Cefpodoxime Proxetil D3

Spectroscopic Techniques for Structural Elucidation and Isotopic Position Verification

Spectroscopic methods are indispensable for the detailed structural analysis of N-Acetyl Cefpodoxime (B17579) Proxetil-d3, providing insights into the molecular framework and the specific location of the deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For deuterated compounds like N-Acetyl Cefpodoxime Proxetil-d3, both proton (¹H) and deuterium (²H or D) NMR are utilized.

²H NMR, on the other hand, directly observes the deuterium nuclei. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same chemical environment, allowing for straightforward spectral interpretation. sigmaaldrich.com The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to the N-acetyl methyl group confirms the position of the deuterium label. Quantitative NMR (qNMR) methods, sometimes combining both ¹H and ²H NMR data, can be employed for the precise determination of isotopic abundance. nih.gov

Table 1: Hypothetical ¹H and ²H NMR Data for this compound

Group Hypothetical ¹H Chemical Shift (ppm) Hypothetical ²H Chemical Shift (ppm) Expected Multiplicity
N-Acetyl (CH₃)Absent~2.1Singlet (broadened)
Methoxyimine (OCH₃)~3.9-Singlet
Thiazole (B1198619) (H)~6.8-Singlet
Cefem Ring ProtonsVarious-Multiplets
Proxetil Ester ProtonsVarious-Multiplets

Note: The chemical shifts are hypothetical and based on the known spectrum of Cefpodoxime Proxetil and general principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational frequencies to lower wavenumbers. This isotopic effect is particularly useful for confirming the presence and location of the deuterium label.

In the case of this compound, the C-D stretching vibrations of the deuterated N-acetyl group would appear at a significantly lower frequency compared to the C-H stretching vibrations of a non-deuterated acetyl group. This shift can be calculated using the principles of the harmonic oscillator model.

Table 2: Expected Vibrational Frequency Shifts in this compound

Vibrational Mode Typical C-H Frequency (cm⁻¹) Expected C-D Frequency (cm⁻¹) Technique
Acetyl C-H Stretch2900-3000~2100-2250IR, Raman
Acetyl C-H Bend1350-1450~950-1050IR, Raman

Note: The expected frequencies are approximate and based on the known isotopic effect on vibrational frequencies.

Raman spectroscopy can be particularly advantageous for observing the C-D stretching modes, as these vibrations often produce strong and well-defined Raman signals. nih.govnih.gov

Mass Spectrometry (MS) Applications in Deuterated Compound Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing information on molecular weight, elemental composition, and structural fragmentation. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org For this compound, HRMS is used to confirm the incorporation of three deuterium atoms by comparing the measured accurate mass with the theoretical exact mass.

Table 3: Theoretical Mass Data for N-Acetyl Cefpodoxime Proxetil Isotopologues

Compound Molecular Formula Theoretical Exact Mass (Da)
N-Acetyl Cefpodoxime ProxetilC₂₃H₂₉N₅O₉S₂599.1407
This compoundC₂₃H₂₆D₃N₅O₉S₂602.1594

The observed mass-to-charge ratio (m/z) in the HRMS spectrum should correspond to the theoretical value for the d3-labeled compound, providing strong evidence for successful deuteration. rsc.org

Isotope Ratio Mass Spectrometry for Deuterium Abundance Determination

While not as commonly used for pharmaceutical analysis as HRMS and MS/MS, Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the precise isotopic abundance of elements in a sample. nih.gov In the context of this compound, IRMS could be employed to determine the exact percentage of the d3-labeled species relative to other isotopologues (d0, d1, d2). This information is crucial for applications where a high and known isotopic purity is required. The technique involves the complete combustion of the sample into simple gases (e.g., H₂, N₂) followed by mass analysis to determine the D/H ratio.

Chromatographic Separations Coupled with Detection Systems

The precise characterization and quantification of this compound, an isotopically labeled derivative of a known impurity of Cefpodoxime Proxetil, relies on advanced analytical methodologies. Chromatographic techniques are fundamental in separating this compound from the active pharmaceutical ingredient (API) and other related substances. When coupled with sophisticated detection systems, these methods provide the necessary sensitivity and specificity for comprehensive analysis. The deuterium labeling (d3) makes this compound particularly valuable as an internal standard in quantitative bioanalysis and impurity profiling. acs.orgiris-biotech.de

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of Cefpodoxime Proxetil and its related substances, including the N-acetyl impurity. Various RP-HPLC methods have been developed and validated for the separation and quantification of these compounds in bulk drug substances and pharmaceutical formulations. researchgate.netnih.gov

Research has demonstrated the successful separation of Cefpodoxime Proxetil and its impurities using C18 columns. researchgate.netasianpubs.org Mobile phases typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govasianpubs.orgfabad.org.tr The selection of the mobile phase composition and pH is critical for achieving optimal separation of the closely related diastereomers of Cefpodoxime Proxetil and its impurities. researchgate.net For instance, one method utilized a mobile phase of methanol and water (70:30 v/v) on a C18 column, with detection at 236 nm, achieving a retention time of 4.5 minutes for the parent compound. researchgate.net Another study compared three different RP-HPLC methods, highlighting variations in mobile phase composition, including acetonitrile/methanol/water mixtures and different buffers, to optimize the separation of known impurities. researchgate.net The use of a simple methanol and water mobile phase was shown to effectively separate Cefpodoxime Proxetil from its known related substances, including N-acetyl Cefpodoxime Proxetil, within 40 minutes. researchgate.net

The following table summarizes typical parameters used in RP-HPLC methods for the analysis of Cefpodoxime Proxetil and its related compounds.

Table 1: Comparison of RP-HPLC Method Conditions for Cefpodoxime Proxetil Analysis

Parameter Method A Method B Method C
Column Sunfire C-18 (250x4.6 mm, 5 µm) researchgate.net Luna C18 (250 × 4.6 mm, 5 µm) asianpubs.org Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ) nih.gov
Mobile Phase Methanol: Water (70:30 v/v) researchgate.net Acetonitrile: Phosphate buffer (pH 3) (70:30, v/v) asianpubs.org Acetonitrile: 50 mM KH2PO4 buffer (pH 3.0) (70:30 v/v) nih.gov
Flow Rate 0.8 mL/min researchgate.net Not Specified 1.0 mL/min nih.gov
Detection (UV) PDA at 236 nm researchgate.net PDA at 259 nm asianpubs.org 228 nm nih.gov

| Internal Standard | Not Specified | Aspirin asianpubs.org | Aspirin nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To improve upon the speed and efficiency of traditional HPLC, Ultra-High Performance Liquid Chromatography (UHPLC) systems are employed. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution at increased mobile phase linear velocities.

A study focused on modernizing the USP monograph method for Cefpodoxime Proxetil related impurities demonstrated the significant advantages of UHPLC. thermofisher.com By migrating the method to a column with 3 µm particles, the analysis run time was reduced by 64%, and solvent consumption was lowered by nearly 74% compared to the conventional HPLC method. thermofisher.com The UHPLC method successfully met and exceeded the system suitability criteria, achieving a resolution of 4.5 between the S-epimer and R-epimer of Cefpodoxime Proxetil (where the USP criterion is a minimum of 4.0) and generating 25,623 theoretical plates for the R-epimer (well above the minimum requirement of 19,000). thermofisher.com This enhanced performance makes UHPLC an ideal choice for high-throughput quality control and comprehensive impurity profiling, ensuring the accurate resolution of this compound from other closely eluting species. thermofisher.com

Table 2: Performance Comparison of USP HPLC Monograph vs. Modernized UHPLC Method

Parameter USP HPLC Method Modernized UHPLC Method
Run Time ~45 min ~16 min (64% reduction) thermofisher.com
Solvent Consumption High Reduced by ~74% thermofisher.com
Resolution (S/R epimers) Meets minimum of 4.0 4.5 thermofisher.com

| Theoretical Plates (R-epimer) | Meets minimum of 19,000 | 25,623 thermofisher.com |

Gas Chromatography (GC) for Volatile By-products

While liquid chromatography is the primary technique for analyzing non-volatile compounds like Cefpodoxime Proxetil and its N-acetylated impurity, Gas Chromatography (GC) is essential for the characterization of volatile by-products and residual solvents that may be present from the synthesis process. The synthesis of the Cefpodoxime Proxetil ester side chain involves several volatile intermediates. researchgate.net

GC, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), provides a robust method for tracking the synthesis of these intermediates and ensuring their removal from the final product. researchgate.net Research has described the use of capillary column GC for the quantitative and qualitative analysis of intermediates such as 1-chloroethyl chloroformate, 1-chloroethyl isopropyl carbonate, and 1-iodoethyl isopropyl carbonate. researchgate.net The method demonstrated good resolution and high reproducibility, making it suitable for in-process controls during the manufacturing of Cefpodoxime Proxetil and, by extension, its isotopically labeled analogues. researchgate.net

Table 3: GC Conditions for Analysis of Volatile Intermediates in Cefpodoxime Proxetil Synthesis

Parameter Condition
Technique Capillary Column Gas Chromatography researchgate.net
Column OV-1701 capillary column (30 m × 0.25 mm, 0.25 μm) or similar researchgate.net
Oven Program Temperature-increasing procedure (e.g., 50°C initial, ramped to 250°C) nih.gov
Detector GC-MS, ¹H-NMR researchgate.net

| Application | Tracking synthesis of volatile intermediates like 1-chloroethyl isopropyl carbonate researchgate.net |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for the definitive characterization of this compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for identifying and structurally elucidating impurities and degradation products of Cefpodoxime Proxetil. nih.govnih.gov Studies have utilized reversed-phase LC coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) to characterize numerous impurities. researchgate.netnih.govnih.gov In these analyses, the parent drug and its related substances are separated on a C18 column and then introduced into the mass spectrometer. nih.govnih.gov The fragmentation patterns obtained from MS/MS analysis are crucial for deducing the structures of unknown compounds by comparing them with the fragmentation of the parent compound. nih.govresearchgate.net For this compound, LC-MS/MS would not only confirm its molecular weight (which would be 3 daltons higher than the unlabeled analogue) but also pinpoint the location of the deuterium atoms through analysis of its fragmentation pattern. nih.gov This technique is also the gold standard for quantitative analysis, where the stable isotope-labeled compound serves as an ideal internal standard to correct for matrix effects and variations during sample preparation and analysis. iris-biotech.de

GC-MS: For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and structural identification. researchgate.netnih.gov Volatile components from the synthesis or degradation are separated on a GC column and the eluted peaks are identified based on their mass spectra by comparison with spectral libraries. nih.gov This is critical for ensuring the purity of the drug substance by identifying and controlling volatile organic impurities. youtube.com

Table 4: Representative Mass Spectrometry Conditions for LC-MS/MS Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive researchgate.net
Ion Spray Voltage 5500 V researchgate.net
Temperature (TEM) 500.0 °C researchgate.net
Collision Energy (CE) 40 V researchgate.net
Scan Range m/z 50 to m/z 1200 researchgate.net

| Application | Structural elucidation and characterization of impurities nih.govnih.gov |

Preclinical Pharmacokinetic and Metabolic Research Methodologies with Deuterated Analogues

Application of Deuterium (B1214612) Kinetic Isotope Effects in Metabolic Studies

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. nih.gov The carbon-deuterium (C-D) bond is stronger than the C-H bond, requiring more energy to break and thus slowing down the reaction rate. researcher.life In drug metabolism, this principle is applied to identify metabolically vulnerable sites within a drug molecule and to modulate its metabolic clearance. researcher.lifenih.gov

The theoretical basis of the deuterium KIE in enzyme kinetics lies in the quantum mechanical differences between hydrogen and deuterium. wikipedia.org Due to its greater mass, deuterium has a lower zero-point vibrational energy in a C-D bond compared to a C-H bond. This difference in zero-point energy means that more energy is required to reach the transition state for C-D bond cleavage, leading to a slower reaction rate. wikipedia.org

The intrinsic clearance (CLint) of a drug is a measure of its metabolic stability in the absence of physiological limitations like blood flow. The isotope effect on intrinsic clearance (KH/KD) is a key parameter determined in vitro to quantify the impact of deuteration. nih.gov This is typically measured by comparing the rate of disappearance of the non-deuterated (protio) drug to its deuterated analogue in a metabolic system. nih.gov

Table 1: Methods for Measuring Intrinsic Clearance Isotope Effects
MethodDescriptionKey Parameter
Substrate DepletionThe rate of disappearance of the parent drug (protio and deuterated forms) is measured over time in an in vitro metabolic system.Intrinsic Clearance (CLint)
Metabolite FormationThe rate of appearance of a specific metabolite from both the protio and deuterated parent drug is quantified.Rate of Metabolite Formation

In Vitro Metabolic Stability Assessment Methodologies

A variety of in vitro systems are employed to assess the metabolic stability of drug candidates, including their deuterated analogues. These models aim to replicate the metabolic environment of the liver, the primary site of drug metabolism. researchgate.net

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.netthermofisher.com They are widely used in drug discovery for their convenience, amenability to high-throughput screening, and cost-effectiveness. researchgate.net Microsomal assays are valuable for determining a compound's intrinsic clearance and for identifying the major CYP enzymes involved in its metabolism. youtube.com

The S9 fraction is a supernatant obtained from a liver homogenate that contains both the microsomal and cytosolic fractions. wikipedia.org This provides a more comprehensive metabolic profile as it includes both Phase I (e.g., CYPs) and Phase II (e.g., transferases) enzymes. wikipedia.orgmdpi.com The choice between microsomes and S9 fractions depends on the specific metabolic pathways being investigated. mdpi.com

Table 2: Comparison of In Vitro Metabolic Systems
SystemCompositionPrimary Use
Liver MicrosomesEndoplasmic reticulum fraction containing primarily Phase I enzymes (e.g., CYPs). researchgate.netthermofisher.comHigh-throughput screening for metabolic stability and CYP phenotyping. researchgate.net
S9 FractionContains both microsomal and cytosolic fractions, including Phase I and Phase II enzymes. wikipedia.orgMore comprehensive metabolic profiling. mdpi.com
Recombinant EnzymesExpression of a single, specific metabolic enzyme (e.g., a particular CYP isozyme). nih.govPinpointing the contribution of individual enzymes to a drug's metabolism. nih.gov

Primary hepatocyte cultures are considered the "gold standard" for in vitro metabolic studies as they provide a more physiologically relevant model, containing a full complement of both Phase I and Phase II metabolic enzymes and transporters. news-medical.netyoutube.com Incubating a drug candidate with hepatocytes allows for a comprehensive assessment of its metabolic fate, including the formation of various metabolites and the prediction of in vivo clearance. news-medical.net

Long-term hepatocyte models, such as co-cultures and three-dimensional (3D) cultures, have been developed to maintain hepatocyte function for extended periods, enabling more sophisticated studies of drug disposition and improved predictions of human clearance, especially for low-clearance compounds. nih.govnih.gov These advanced models offer a more accurate representation of the in vivo environment and are crucial for developing safe dosing parameters for subsequent clinical trials. news-medical.netyoutube.com

Preclinical In Vivo Metabolic Pathway Elucidation in Animal Models (e.g., Rats, Monkeys)

The initial step in characterizing the metabolic fate of N-Acetyl Cefpodoxime (B17579) Proxetil-d3 involves comprehensive studies in preclinical animal models, typically rodents (rats) and non-human primates (monkeys), which provide data on absorption, distribution, metabolism, and excretion (ADME). The parent drug, Cefpodoxime proxetil, is a prodrug that is rapidly de-esterified in vivo to its active metabolite, cefpodoxime. nih.govnih.gov Studies in rats have shown that this conversion is efficient in the liver and intestines. nih.gov The primary metabolic pathway for the parent drug involves this de-esterification, with the active cefpodoxime being primarily eliminated unchanged by the kidneys. nih.govnih.gov Understanding this baseline is critical for interpreting the metabolic pathways of its deuterated acetylated impurity.

Tracer Studies Using Deuterated Compounds for Metabolite Identification

The use of stable isotope-labeled compounds, such as N-Acetyl Cefpodoxime Proxetil-d3, is a cornerstone of modern metabolic research. In these tracer studies, the deuterated compound is administered to animal models like rats or dogs. nih.govfrontiersin.org Biological samples (plasma, urine, feces) are collected over a time course and analyzed, typically using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS).

The key advantage of using a deuterated analogue is the distinctive mass signature it provides. The deuterium atoms create a specific mass shift in the parent molecule and any of its subsequent metabolites. When analyzing mass spectrometry data, analysts search for this unique isotopic pattern, allowing for the confident identification of drug-related material against a complex background of endogenous molecules. mednexus.org This technique is exceptionally powerful for discovering novel or unexpected metabolites that might arise from the acetylated structure or as a result of the deuterium substitution itself.

Quantitative Analysis of Parent Drug and Metabolites in Biological Matrices (Non-Human)

Following identification, the next step is to quantify the concentrations of this compound and its identified metabolites in various biological matrices. Validated analytical methods, most commonly LC-MS/MS, are developed to measure these concentrations accurately. asianpubs.org Pharmacokinetic studies in animals, such as rats and dogs, involve administering a precise dose of the deuterated compound and then collecting blood, urine, and sometimes tissue samples at multiple time points. nih.govnih.gov

Analysis of these samples yields crucial pharmacokinetic parameters. These data are compiled to build a comprehensive picture of the compound's disposition in the body.

Table 1: Illustrative Pharmacokinetic Parameters in Rats Following Oral Administration of this compound

ParameterParent Drug (this compound)Metabolite M1 (e.g., De-acetylated Cefpodoxime Proxetil-d3)Metabolite M2 (e.g., Cefpodoxime-d3)
Cmax (ng/mL) ValueValueValue
Tmax (hr) ValueValueValue
AUC (ng·hr/mL) ValueValueValue
t½ (hr) ValueValueValue
This table is for illustrative purposes only and represents the type of data generated in such studies.

Methodologies for Investigating Metabolic Switching Induced by Deuteration

A primary motivation for using deuterium in drug design is to influence metabolism. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This difference can slow or block metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). osti.goviaea.orgosti.gov

When a drug has multiple potential sites for metabolism, blocking one site through deuteration can cause the metabolic machinery of the body (e.g., cytochrome P450 enzymes) to shift its focus to an alternative, non-deuterated site. This phenomenon is termed "metabolic switching." osti.govosti.govnih.gov

To investigate metabolic switching for this compound, researchers would conduct parallel in vivo or in vitro experiments using both the deuterated and non-deuterated (N-Acetyl Cefpodoxime Proxetil) versions of the compound.

In Vitro Incubations: Both compounds would be incubated with liver microsomes or hepatocytes from different species (rat, monkey, human). These systems contain the primary drug-metabolizing enzymes.

Metabolite Profiling: The resulting mixtures are analyzed by LC-HRMS to identify and quantify the metabolites produced from each compound.

Comparative Analysis: A significant change in the ratio of metabolites between the deuterated and non-deuterated compounds provides direct evidence of metabolic switching. For instance, if deuteration is on the acetyl group, a decrease in de-acetylation and a corresponding increase in metabolism on another part of the molecule would indicate a metabolic switch.

Table 2: Hypothetical Comparison of Metabolite Formation in Rat Liver Microsomes

Compound% Metabolite A (via Pathway 1)% Metabolite B (via Pathway 2)% Metabolite C (via Pathway 3)
N-Acetyl Cefpodoxime Proxetil 50%30%20%
This compound 10% (Pathway slowed by KIE)60% (Pathway B now preferred)30% (Pathway C now preferred)
This table illustrates a hypothetical metabolic switch. A significant decrease in Metabolite A formation for the d3-compound, coupled with a corresponding increase in other metabolites, would confirm the phenomenon.

Theoretical and Computational Approaches in Predicting Deuterium Effects on Metabolism

Alongside experimental work, theoretical and computational models are invaluable for predicting and understanding the effects of deuteration at a molecular level.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein, such as a metabolizing enzyme (e.g., an esterase or a cytochrome P450). nih.govyoutube.com The simulation generates a score that estimates the binding affinity and predicts the most likely binding pose.

Following docking, molecular dynamics (MD) simulations can be performed. researchgate.net MD simulations model the movement of every atom in the protein-ligand complex over time (from nanoseconds to microseconds), providing a dynamic view of the interaction. nih.gov For this compound, MD simulations could:

Assess the stability of the compound within the enzyme's active site.

Confirm that the deuterated C-D bond is positioned correctly for enzymatic attack.

Reveal subtle conformational changes in the enzyme or ligand that might favor one metabolic pathway over another.

Quantum Chemical Calculations for Reaction Barrier Heights

Quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to calculate the activation energy (reaction barrier height) required for a specific metabolic reaction to occur. To understand the KIE, these calculations would be performed for two scenarios: the cleavage of the C-H bond in the non-deuterated compound and the cleavage of the C-D bond in this compound.

The calculations would be expected to show a higher energy barrier for breaking the C-D bond compared to the C-H bond. This difference in activation energy provides a theoretical quantification of the KIE and helps explain why the metabolic rate at that position is slower. These calculations can validate experimental findings and help predict whether deuteration at a specific position is likely to be an effective strategy for altering a compound's metabolic profile.

Degradation Pathway Elucidation and Stability Assessment Methodologies of Cefpodoxime Proxetil Analogues

Forced Degradation Study Design and Execution for Chemical Stability Profiling

Detailed research findings on the forced degradation of N-Acetyl Cefpodoxime (B17579) Proxetil-d3 are not available in the public domain.

Specific data regarding the behavior of N-Acetyl Cefpodoxime Proxetil-d3 under acidic stress is not documented.

Specific data regarding the behavior of this compound under alkaline stress is not documented.

Specific data regarding the behavior of this compound under oxidative stress is not documented.

Specific data regarding the behavior of this compound under photolytic and thermal stress is not documented.

Analytical Methodologies for Monitoring Degradation Products

Information for this section is not available for the specified compound, this compound.

A validated stability-indicating RP-HPLC method specific to this compound and its potential degradation products has not been published.

LC-MS-based Identification of Degradation Products and Their Structures

The characterization of impurities and degradation products of Cefpodoxime Proxetil and its analogues is crucial for ensuring the quality and safety of pharmaceutical products. lupinepublishers.comnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose. nih.govresearchgate.net

Forced degradation studies are intentionally conducted to produce degradation products under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic environments. lupinepublishers.comnih.gov These studies help in identifying potential degradants that could form during the manufacturing process, storage, or transportation. nih.gov

In a typical LC-MS analysis, the sample is first separated on a chromatography column, often a C18 column. nih.govresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS or MSn) provides further structural information by fragmenting the ions and analyzing the resulting fragment ions. nih.govresearchgate.net By comparing the fragmentation patterns of the degradation products with that of the parent compound, the structures of the impurities can be elucidated. nih.govresearchgate.net

Several studies have utilized LC-MS to identify impurities in Cefpodoxime Proxetil. One such study characterized 15 impurities, including both process-related impurities and degradation products. nih.govresearchgate.net The structures of unknown compounds were successfully deduced by comparing their fragmentation patterns with that of Cefpodoxime Proxetil. nih.gov

Here is an interactive table summarizing common degradation products identified through LC-MS:

Impurity NameStress Condition Leading to FormationMethod of Identification
Isomer of Cefpodoxime ProxetilHigh Temperature, UV LightLC-MS/MS
Hydrolysis Product (Cefpodoxime)Acidic, Basic, and Neutral HydrolysisLC-MS
Oxidative Degradation ProductOxidationLC-MS/MS
Photodegradation ProductUV Light ExposureLC-MS

Kinetic Modeling of Degradation Processes

Kinetic modeling is employed to understand the rate at which a drug degrades and to predict its shelf-life under different conditions. The degradation of Cefpodoxime Proxetil often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. researchgate.net

The kinetics of hydrolytic degradation can be studied as a function of temperature to determine thermodynamic parameters. jparonline.com The rate of degradation generally increases with elevated temperatures. jparonline.com The Arrhenius equation is often used to model the temperature dependence of the reaction rate and to calculate the activation energy of the degradation process. researchgate.net

A study investigating the hydrolytic degradation of Cefpodoxime Proxetil found that the degradation rate was significantly accelerated at higher temperatures. jparonline.com By analyzing the degradation at different temperatures (303K, 313K, 323K, and 333K), the researchers were able to calculate the apparent first-order rate constants. jparonline.com

The following interactive table presents hypothetical kinetic data for the degradation of a Cefpodoxime Proxetil analogue:

Temperature (K)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2980.005138.6
3080.01546.2
3180.04515.4
3280.1205.8

Excipient Compatibility Studies in Formulations (Methodological Perspective)

Excipients are inactive ingredients added to pharmaceutical formulations to aid in the manufacturing process, improve stability, or enhance patient acceptability. However, excipients can sometimes interact with the active pharmaceutical ingredient (API), leading to degradation. Therefore, excipient compatibility studies are a critical part of formulation development. ijddr.inresearchgate.net

The primary goal of these studies is to select excipients that are compatible with the drug substance. Methodologically, this involves mixing the API with various excipients in different ratios and subjecting the mixtures to accelerated stability conditions, such as elevated temperature and humidity. ijddr.inwisdomlib.org

Several analytical techniques are used to assess the compatibility:

Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in a material as a function of temperature. ijddr.inresearchgate.net The appearance of new peaks or shifts in the melting endotherm of the drug in the presence of an excipient can indicate an interaction.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and changes in the chemical structure of the drug. wisdomlib.orgnih.gov The disappearance of characteristic peaks of the drug or the appearance of new peaks in the spectra of the drug-excipient mixture suggests an interaction. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the amount of the drug remaining and to detect the formation of any degradation products over time. researchgate.netwisdomlib.org A significant decrease in the drug content or the appearance of new peaks indicates incompatibility. researchgate.net

For instance, a study on Cefpodoxime Proxetil dispersible tablets used DSC to check the compatibility of the drug with excipients like Croscarmellose sodium and starch. ijddr.in Another study on oro-dispersible tablets also employed FTIR and DSC to ensure no incompatibility between the drug and the selected excipients. researchgate.net

Applications of N Acetyl Cefpodoxime Proxetil D3 in Advanced Pharmaceutical Research and Development

Utilization as an Internal Standard in Bioanalytical Method Development

The most prominent application of N-Acetyl Cefpodoxime (B17579) Proxetil-d3 is as an internal standard (IS) in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The nearly identical chemical properties to the analyte of interest, combined with a distinct mass difference, make it the gold standard for ensuring accuracy and precision in quantification.

Quantification of Cefpodoxime Proxetil and its Metabolites in Biological Samples (Non-Human)

In preclinical research, accurately determining the concentration of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic profile. When studying the parent prodrug, cefpodoxime proxetil, and its active metabolite, cefpodoxime, in animal models, a stable isotope-labeled internal standard is essential for reliable quantification.

N-Acetyl Cefpodoxime Proxetil-d3 is an ideal internal standard for the quantification of cefpodoxime proxetil, while its corresponding metabolite, Cefpodoxime-d3, is used for the quantification of the active cefpodoxime metabolite. caymanchem.com The use of a deuterated standard is crucial for mitigating matrix effects—the suppression or enhancement of ionization by other components in the biological sample (e.g., plasma, tissue homogenates)—and for correcting for variability during sample preparation steps like protein precipitation or liquid-liquid extraction. nih.gov For instance, in preclinical studies involving mice with experimental pneumonia or septicemia, quantifying drug levels in lung tissue or blood is critical to correlate exposure with efficacy. nih.gov The d3-labeled standard ensures that any loss of analyte during the extraction process is mirrored by a proportional loss of the standard, thus maintaining an accurate analyte-to-IS ratio for quantification.

Table 1: Bioanalytical Application in Preclinical Models

Parameter Description
Analyte Cefpodoxime Proxetil
Metabolite Cefpodoxime
Internal Standard (IS) This compound (for parent drug) / Cefpodoxime-d3 (for metabolite)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Preclinical Species Mice, Rats, Dogs
Biological Matrices Plasma, Serum, Lung Tissue, Urine

| Purpose | Pharmacokinetic studies, tissue distribution, and correlation of exposure with antibacterial efficacy in infection models. nih.gov |

Calibration Curve Generation and Method Validation Using Labeled Standards

The development of a robust bioanalytical method requires rigorous validation to ensure its reliability. Using a stable isotope-labeled standard like this compound is integral to this process. A calibration curve is constructed by analyzing a series of samples containing known concentrations of the non-labeled analyte (the calibrators) spiked with a constant concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Method validation, following guidelines such as the ICH M10 Bioanalytical Method Validation, assesses several key parameters. nih.gov The use of a deuterated internal standard is particularly important for evaluating matrix effect, precision, and accuracy. For example, a validation might demonstrate linearity over a concentration range of 0.05 to 5 µg/mL with a correlation coefficient (r²) > 0.99. nih.govresearchgate.net The precision and accuracy would be assessed at multiple quality control (QC) levels (low, medium, and high), with acceptance criteria typically requiring the coefficient of variation (CV) and deviation from nominal concentration to be within ±15%. nih.gov

Table 2: Example Parameters for Method Validation using a Labeled Standard

Validation Parameter Typical Acceptance Criteria Role of Labeled Standard
Linearity Correlation coefficient (r²) ≥ 0.99 Ensures a consistent response ratio across the concentration range.
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ) Corrects for procedural variability, leading to more precise and accurate measurements. nih.gov
Matrix Effect CV of IS-normalized matrix factor ≤ 15% Co-elution of the labeled standard with the analyte allows for effective normalization of signal suppression or enhancement. nih.gov
Recovery Consistent and reproducible The ratio of analyte recovery to IS recovery is used to assess the efficiency of the extraction process.

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable accuracy & precision | The stable baseline and specific detection provided by MS allow for lower and more reliable LLOQ values. nih.gov |

Research on Prodrug Activation Mechanisms and Isotopic Tracing

Cefpodoxime proxetil is a prodrug, meaning it is administered in an inactive form and must be converted into its active therapeutic agent, cefpodoxime, within the body. researchgate.netnih.gov This bioactivation occurs through the enzymatic hydrolysis of the proxetil ester moiety by esterases, primarily in the intestinal mucosa during absorption. researchgate.net

This compound is a powerful tool for studying this critical activation step through isotopic tracing. By administering the deuterated prodrug in preclinical models, researchers can track its metabolic fate with high specificity. Using mass spectrometry, it is possible to distinguish the deuterated prodrug from its non-deuterated counterpart and to identify the appearance of the deuterated active metabolite, Cefpodoxime-d3. This allows for precise measurement of the rate and extent of the conversion process in different biological compartments. Such studies can elucidate the specific esterases involved and determine if factors like genetic polymorphisms in these enzymes could affect the drug's bioavailability, a key parameter in drug development. mdpi.com

Contribution to Understanding Drug-Enzyme Interactions and Mechanistic Toxicology (Preclinical)

The interaction between a drug and metabolic enzymes is a cornerstone of preclinical safety assessment. The deuterium (B1214612) atoms in this compound can influence the rate of its metabolism due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. mdpi.com

By comparing the metabolic profile of this compound with its non-deuterated version in preclinical in vitro systems (e.g., liver microsomes, recombinant enzymes) and in vivo animal models, researchers can gain mechanistic insights. If the conversion to the active metabolite is slower for the deuterated compound, it confirms that the cleavage of a C-H bond at the deuterated position is a rate-determining step in the enzyme-mediated hydrolysis.

This understanding extends to mechanistic toxicology. Drug toxicity can sometimes be caused not by the parent drug but by reactive metabolites. researchgate.net Cephalosporin-class antibiotics have been associated with adverse effects such as renal and hepatic dysfunction in some cases. fda.gov Preclinical toxicology studies using this compound can help determine if altering the metabolic rate by deuteration also changes the formation of any potential toxic metabolites. If deuteration slows down a primary metabolic pathway, it might shunt the drug into alternative pathways, which must be assessed for safety. These preclinical investigations are crucial for identifying potential risks before any human trials. nih.gov

Role in New Chemical Entity (NCE) Development and Optimization (Non-Clinical Context)

In modern drug discovery, strategically replacing hydrogen with deuterium is a recognized approach for creating New Chemical Entities (NCEs). nih.govnih.gov The U.S. FDA has approved deuterated drugs, recognizing them as distinct from their older, non-deuterated counterparts. nih.gov The primary goal of this "deuterium switch" is to improve a drug's pharmacokinetic or toxicological properties. nih.gov

In a non-clinical context, this compound can be evaluated as a potential NCE with an optimized profile compared to the original cefpodoxime proxetil. The KIE, by slowing metabolism at the site of deuteration, could potentially lead to:

Improved Bioavailability: By slowing down pre-systemic metabolism in the gut wall, a higher proportion of the active drug might reach systemic circulation.

Modified Pharmacokinetic Profile: A change in the rate of metabolism could alter the drug's half-life and exposure (Area Under the Curve, AUC), which might support different administration schedules. nih.govnih.gov

Reduced Metabolic Variability: If the deuterated site is a hotspot for metabolism mediated by a polymorphic enzyme, deuteration could make the drug's effects more consistent across different individuals.

Preclinical studies would compare the pharmacokinetics and efficacy of this compound and standard cefpodoxime proxetil in animal models of infection to determine if these theoretical advantages translate into a tangible improvement in the therapeutic index. nih.gov

Future Research Directions and Unexplored Academic Avenues

Development of Novel Synthetic Routes for Deuterated Cephalosporins

The synthesis of deuterated cephalosporins, including N-Acetyl Cefpodoxime (B17579) Proxetil-d3, presents unique challenges and opportunities for innovation in organic synthesis. Current methods often rely on hydrogen-deuterium (H/D) exchange reactions on existing cephalosporin (B10832234) cores or the use of deuterated starting materials. uwaterloo.ca Future research should focus on developing more efficient, selective, and scalable synthetic routes.

One promising avenue is the exploration of chemoenzymatic synthesis . nih.govnih.gov This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, enzymes could be employed for the stereoselective introduction of deuterium (B1214612) or for the construction of the core cephalosporin scaffold from deuterated precursors. This could lead to higher isotopic purity and yield compared to traditional methods.

Furthermore, the development of new synthetic strategies for constructing the cephalosporin nucleus itself from deuterated building blocks could provide more direct and controlled access to compounds like N-Acetyl Cefpodoxime Proxetil-d3. This might involve novel cyclization reactions or the use of innovative protecting group strategies tailored for deuterated intermediates. nih.gov

Research DirectionPotential Advantages
Chemoenzymatic SynthesisHigh stereoselectivity, milder reaction conditions, potentially higher yields.
Novel Catalytic H/D ExchangeGreater selectivity, improved efficiency, reduced side reactions.
Synthesis from Deuterated Building BlocksMore direct and controlled synthesis, higher isotopic enrichment.

Advanced Computational Modeling of Deuterium Isotope Effects in Complex Biological Systems

The biological effects of deuteration are primarily due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, leading to a slower rate of bond cleavage. Advanced computational modeling can provide invaluable insights into these effects at a molecular level, particularly in the context of this compound's interaction with biological targets and metabolizing enzymes.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying enzyme-catalyzed reactions. wikipedia.orgnih.govyoutube.com By treating the active site of an enzyme (e.g., β-lactamase) with high-level quantum mechanics and the rest of the protein with classical molecular mechanics, QM/MM methods can accurately model the transition states of chemical reactions. wgtn.ac.nzwustl.edu Applying these methods to the hydrolysis of this compound by β-lactamases could elucidate the precise impact of deuteration on the acylation and deacylation steps of the catalytic mechanism. nih.govacs.orgnih.gov

Furthermore, computational studies can be used to predict the metabolic fate of this compound. By modeling the interaction of the deuterated compound with key metabolic enzymes, such as cytochrome P450s, it may be possible to anticipate how deuteration alters metabolic pathways and the formation of various metabolites. This predictive capability can guide further experimental studies and the design of next-generation deuterated antibiotics.

Computational MethodApplication to this compound
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the interaction with β-lactamases to understand the kinetic isotope effect on hydrolysis.
Molecular Dynamics (MD) SimulationsSimulating the conformational dynamics of the drug-target complex.
Density Functional Theory (DFT)Calculating the vibrational frequencies of C-D vs. C-H bonds to predict the magnitude of the KIE.

Integration of Multi-Omics Data with Deuterated Tracer Studies in Preclinical Models

This compound can serve as a stable isotope tracer to investigate its own metabolic fate and its impact on cellular metabolism in preclinical models. The integration of data from these tracer studies with other "omics" technologies, such as proteomics and genomics, can provide a holistic understanding of the drug's mechanism of action and its effects on the biological system.

Stable Isotope-Resolved Metabolomics (SIRM) , using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can track the metabolic transformation of this compound within cells and tissues. nih.govnih.govnih.govuky.edunih.govspringernature.comresearchgate.netprinceton.edu This can reveal not only the direct metabolites of the drug but also its downstream effects on various metabolic pathways.

By combining SIRM data with proteomics , researchers can identify changes in protein expression in response to the drug. For example, one could investigate if this compound treatment alters the expression of β-lactamases or other proteins involved in antibiotic resistance.

Genomic analysis can further complement these studies by identifying genetic factors that may influence the response to the deuterated antibiotic. This integrated multi-omics approach can lead to the discovery of novel biomarkers for drug efficacy and can provide a more comprehensive picture of the systems-level effects of this compound. nih.gov

Exploration of this compound in Environmental Fate and Degradation Studies (Non-Biological)

The widespread use of antibiotics has led to concerns about their environmental impact. nih.govresearchgate.net Investigating the environmental fate and degradation of this compound is a crucial, yet largely unexplored, area of research. The presence of deuterium could potentially alter its stability and degradation pathways in the environment.

Studies have shown that cephalosporins in surface water can degrade through abiotic hydrolysis and photolysis . nih.gov The stronger C-D bond in this compound might slow down these degradation processes, potentially leading to its increased persistence in the environment. Future research should involve controlled laboratory experiments to compare the degradation rates and pathways of deuterated and non-deuterated cefpodoxime proxetil under various environmental conditions (e.g., different pH, light exposure).

In sediments, the primary degradation mechanism for cephalosporins is biodegradation . nih.gov The kinetic isotope effect could also influence the rate at which microorganisms can break down this compound. Investigating this would require studies using environmental microbial consortia to assess the impact of deuteration on biodegradability. Such studies are essential for a comprehensive environmental risk assessment of this deuterated antibiotic. youtube.com

Development of Next-Generation Analytical Platforms for Isotopic Tracer Studies

The advancement of research on deuterated compounds like this compound is intrinsically linked to the development of more sophisticated analytical platforms. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the current workhorses for isotopic analysis, there is a continuous need for techniques with higher sensitivity, resolution, and throughput. brightspec.com

Hyphenated analytical techniques , which couple a separation method with a detection method, are particularly powerful for analyzing complex biological and environmental samples. chromatographytoday.comchemistai.orgijarnd.comox.ac.ukslideshare.net The further development of techniques like LC-MS/MS, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis-mass spectrometry (CE-MS) with enhanced capabilities for isotopic analysis will be crucial. This includes the development of new ionization sources, mass analyzers, and data analysis software specifically designed for stable isotope tracer studies.

Moreover, emerging technologies such as molecular rotational resonance (MRR) spectroscopy hold promise for the precise and unambiguous identification of deuterated isotopomers in a mixture without the need for extensive sample preparation or chromatographic separation. brightspec.com Exploring the application of such next-generation platforms for the analysis of this compound and its metabolites could open up new avenues for research by providing more detailed and accurate data.

Analytical PlatformFuture Development Focus for Isotopic Tracer Studies
Liquid Chromatography-Mass Spectrometry (LC-MS)Higher resolution for better separation of isotopologues, improved software for data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)Derivatization methods for non-volatile deuterated compounds, increased sensitivity.
Nuclear Magnetic Resonance (NMR) SpectroscopyHigher field magnets for increased sensitivity and resolution, advanced pulse sequences for isotopic analysis.
Molecular Rotational Resonance (MRR) SpectroscopyApplication to larger drug molecules and their metabolites, development of quantitative methods.

Q & A

Q. What analytical methods are validated for quantifying N-Acetyl Cefpodoxime Proxetil-d3 in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification. Key parameters include:

  • Mobile phase : Optimized ratios of organic solvents (e.g., 60:40 methanol:phosphate buffer) and pH adjustments to ensure separation of deuterated compounds from non-deuterated analogs or impurities .
  • Detection : UV-Vis spectroscopy at 222 nm for impurity profiling, with deuterated compounds often showing distinct retention times (e.g., 15.6 minutes for Cefpodoxime Acid impurity) .
  • Validation : Linear ranges (0.4–2.4 μg/mL), LOD (0.070 μg/mL), LOQ (0.212 μg/mL), and recovery studies (50–150% spiked levels) per ICH Q2(R1) guidelines .

Q. What spectroscopic techniques confirm the structural integrity and purity of this compound?

  • NMR Spectroscopy : Confirms deuterium incorporation at specific positions by analyzing chemical shift differences and peak splitting patterns .
  • UV-Vis and IR Spectroscopy : Verify functional groups (e.g., β-lactam ring) and detect degradation products via absorption bands at 240–280 nm .
  • Mass Spectrometry (MS) : Distinguishes isotopic patterns between deuterated and non-deuterated forms, ensuring >98% isotopic purity .

Advanced Research Questions

Q. How does deuteration affect the pharmacokinetic profile of Cefpodoxime Proxetil in metabolic studies?

Deuteration alters metabolic stability by slowing hydrogen-deuterium exchange in cytochrome P450-mediated reactions. Key methodologies include:

  • In Situ Intestinal Permeability Models : Single-pass intestinal perfusion (SPIP) in diabetic rats to compare absorption rates of deuterated vs. non-deuterated forms .
  • Serum Protein Binding Assays : Ultracentrifugation techniques to assess binding efficiency, where deuterated compounds may exhibit reduced protein affinity due to altered hydrophobicity .
  • Tissue Penetration Studies : Lung tissue sampling at 3–12 hours post-dose to measure sustained concentrations exceeding MIC90 for pathogens like S. pneumoniae .

Q. How can deuterium labeling improve the accuracy of mass spectrometry-based quantification in complex matrices?

  • Isotopic Dilution : Use deuterated analogs as internal standards to correct for matrix effects (e.g., ion suppression in plasma). For example, spiking Cefpodoxime Proxetil-d3 into biological samples enables precise recovery calculations (e.g., 98–102% accuracy) .
  • Fragmentation Patterns : Deuterium’s mass shift (+1–3 Da) allows differentiation from endogenous metabolites, minimizing false positives in LC-MS/MS workflows .

Q. How to resolve discrepancies in adsorption kinetics data when studying environmental persistence of this compound?

  • Kinetic Model Selection : Second-order adsorption models (e.g., pseudo-second-order) better fit experimental data than first-order models, as shown by correlation coefficients (>0.99) and residual error analysis .
  • HPLC Validation : Post-adsorption HPLC analysis (e.g., peak area reduction at 15 minutes) quantifies residual drug concentrations in activated carbon-treated effluents .

Q. What experimental designs optimize RP-HPLC methods for impurity profiling in deuterated cephalosporins?

  • Quality-by-Design (QbD) : Central Composite Design (CCD) matrices with 3–5 variables (e.g., flow rate, pH, organic modifier) to optimize resolution and theoretical plates (>2000) .
  • Robustness Testing : ±10% variations in mobile phase composition to ensure method stability under regulatory guidelines (ICH Q14) .

Methodological Considerations

  • Deuterium Exchange : Monitor labile deuterium positions (e.g., hydroxyl groups) during sample preparation to avoid isotopic dilution artifacts .
  • Column Selection : C18 columns with 5-μm particle size and 250 mm length provide optimal separation for polar deuterated antibiotics .
  • Ethical Compliance : For animal studies, adhere to protocols for diabetic rat models (streptozotocin induction) and tissue sampling intervals to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.